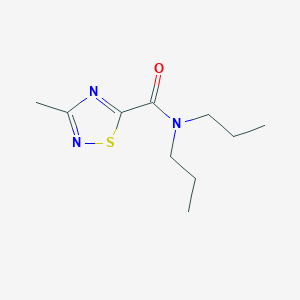

3-methyl-N,N-dipropyl-1,2,4-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

3-methyl-N,N-dipropyl-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3OS/c1-4-6-13(7-5-2)10(14)9-11-8(3)12-15-9/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBNLBKDIVRNMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=NC(=NS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N,N-dipropyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of appropriate amines and aldehydes under suitable conditions. One common method involves the cyclization of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N,N-dipropyl-1,2,4-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms in the thiadiazole ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazoles.

Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

3-methyl-N,N-dipropyl-1,2,4-thiadiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-N,N-dipropyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-methyl-N,N-dipropyl-1,2,4-thiadiazole-5-carboxamide with analogous thiadiazole carboxamides, emphasizing substituent effects on physicochemical and biological properties.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s dipropyl groups likely increase lipophilicity compared to morpholinoethyl (polar) or methoxyphenethyl (moderately polar) substituents. This property may enhance blood-brain barrier penetration, as seen in structurally related CNS-active agents . Pyrazole analogs (e.g., ) exhibit lower lipophilicity due to aromatic and polar groups (e.g., cyano, chloro), favoring solubility in polar solvents.

Synthetic Yields :

- Thiadiazole carboxamides are typically synthesized via coupling reactions using reagents like EDCI/HOBt (as in ) or via cyclization of intermediates (). Yields for pyrazole analogs range from 62–71% , but data for thiadiazole derivatives are sparse.

Biological Activity: Thiadiazoles with morpholinoethyl or arylalkyl substituents () are often explored for antimicrobial or antitumor applications due to their ability to interact with biological targets (e.g., enzymes, receptors) . The dipropyl variant may exhibit unique pharmacokinetic profiles, though empirical studies are needed.

Biological Activity

3-Methyl-N,N-dipropyl-1,2,4-thiadiazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with other related compounds.

The synthesis of this compound typically involves the cyclization of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to various biological effects:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial enzymes.

- Anti-inflammatory Effects : It interacts with cellular pathways involved in inflammation, potentially reducing inflammatory responses.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Recent studies have evaluated the biological activity of this compound alongside other thiadiazole derivatives:

- Anticancer Activity : In a study assessing various thiadiazole derivatives, this compound demonstrated IC50 values comparable to established anticancer agents against breast and colon cancer cell lines .

- Antimicrobial Efficacy : Research indicated that the compound showed potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Inflammation Studies : In vitro assays revealed that the compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages, highlighting its anti-inflammatory properties.

Comparative Analysis

When compared to similar compounds such as 1,3,4-thiadiazole and 1,2,4-triazole derivatives, this compound stands out due to its unique substitution pattern which enhances its biological activity. For instance:

| Compound | Biological Activity | Notes |

|---|---|---|

| 3-Methyl-N,N-dipropyl-thiadiazole | Antimicrobial, anticancer | Exhibits broad-spectrum activity |

| 1,3,4-Thiadiazole | Antimicrobial | Limited anticancer effects |

| 1,2,4-Triazole | Antiviral | Different mechanism of action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.